(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 116412-90-9
VCID: VC3716749
InChI: InChI=1S/C15H13BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC
Molecular Formula: C15H13BrO3
Molecular Weight: 321.16 g/mol

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone

CAS No.: 116412-90-9

Cat. No.: VC3716749

Molecular Formula: C15H13BrO3

Molecular Weight: 321.16 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone - 116412-90-9

Specification

CAS No. 116412-90-9
Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
IUPAC Name (4-bromophenyl)-(3,4-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C15H13BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Standard InChI Key JJNXGNYHLQVEAC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone features a distinctive structure with a carbonyl group connecting a 4-bromophenyl ring and a 3,4-dimethoxyphenyl ring. The molecular formula of this compound is C15H13BrO3, and its structure bears resemblance to (4-Bromophenyl)-(3,4-dimethoxyphenyl)methanamine, which has been cataloged in chemical databases .

The structural features of this compound can be compared with related compounds that have been more extensively studied. For instance, the closely related compound (4-Bromophenyl)-(3,4-dimethoxyphenyl)methanamine has a molecular weight of 322.20 g/mol , while our target compound would have a slightly different molecular weight due to the replacement of the amine group with a carbonyl group.

Property(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone(4-Bromophenyl)-(3,4-dimethoxyphenyl)methanamine(2-Aminophenyl)(4-bromophenyl)methanone
Molecular FormulaC15H13BrO3C15H16BrNO2C13H10BrNO
Estimated Molecular Weight~335 g/mol322.20 g/molNot specified
Physical StateLikely solid (extrapolated)Not specifiedYellow solid
Melting PointNot directly reportedNot reported108-109°C
SolubilityPredicted soluble in organic solvents (dichloromethane, ethyl acetate)Not reportedNot specified

Regarding spectroscopic properties, the presence of the carbonyl group in (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone would likely result in a characteristic infrared absorption band around 1650-1700 cm^-1. In nuclear magnetic resonance spectroscopy, the methoxy groups would typically appear as singlets around 3.8-4.0 ppm in the 1H NMR spectrum, while the carbonyl carbon would produce a signal around 195-200 ppm in the 13C NMR spectrum.

Synthesis Methods

Synthetic MethodKey ReagentsReaction ConditionsPurification MethodsReference
Friedel-Crafts Acylation4-bromobenzoyl chloride, 3,4-dimethoxybenzene, AlCl3Reflux in dichloromethaneColumn chromatography, recrystallization
Palladium-Catalyzed Coupling4-bromophenylboronic acid, functionalized 3,4-dimethoxybenzene, Pd catalystElevated temperature, inert atmosphereMultiple extraction steps, column chromatography
Alcohol Oxidation(4-bromophenyl)(3,4-dimethoxyphenyl)methanol, oxidizing agentRoom temperature to refluxExtraction, column chromatographyGeneral methodology

Purification Procedures

Based on purification methods employed for similar compounds, the following procedures would likely be applicable for isolating pure (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone:

  • Extraction and Washing: After reaction completion, the mixture would typically be extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer would then be washed with water, sodium bicarbonate solution, and brine solution, followed by drying over anhydrous sodium sulfate or magnesium sulfate .

  • Column Chromatography: The crude product would be purified using silica gel column chromatography with an appropriate solvent system, potentially a mixture of dichloromethane and methanol (e.g., 90:10), similar to purification methods described for related compounds .

  • Recrystallization: Final purification could be achieved through recrystallization from suitable solvents such as methanol, ethanol, or acetonitrile until the desired purity is obtained .

Biological Activities

CompoundTest SystemActivity ParameterValueSelectivity IndexReference
(4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanoneSMMC-7721 liver cancer cellsIC5088 nM~114
(4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanoneNormal human hepatocytesIC5010 μM-
(4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanoneTelomeraseInhibitory activityHighNot specified
(4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanoneXenograft tumor modelsTumor growth inhibitionSignificantNot specified

Given the structural similarity between this compound and (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone, it is reasonable to hypothesize that our target compound might exhibit comparable biological activities, though this would require experimental verification.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone has been investigated and provides insights into how structurally similar compounds, including potentially (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone, might exert their anticancer effects.

Research indicates that this related compound operates through a complex mechanism involving endoplasmic reticulum stress (ERS). Specifically, it activates endoplasmic reticulum over response (EOR), which modulates the expression of human telomerase reverse transcriptase (hTERT) . This process initiates a cascade of cellular events, including oxidative stress and mitochondrial dysfunction, ultimately leading to apoptotic cell death.

The pathway involves the regulation of downstream signaling molecules, including CAAT/enhancer-binding protein homologous protein (CHOP) and components of the mitochondrial apoptotic pathway . This molecular mechanism explains the compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells.

The structural similarities between this compound and (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone suggest that our target compound might operate through similar pathways, though the specific influence of the additional methoxy group would need to be experimentally determined.

Research Applications and Future Directions

Current Research Focus

Based on the available literature, compounds structurally similar to (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone are primarily being investigated in the following research areas:

  • Cancer Therapeutics Development: The promising anticancer activities of related compounds, particularly their telomerase inhibitory properties and selective antiproliferative effects, have made them targets for cancer therapy development .

  • Synthetic Methodology Advancement: Research is focused on developing efficient and selective methods for synthesizing these compounds, including palladium-catalyzed coupling approaches and modified Friedel-Crafts reactions .

  • Structure-Activity Relationship Studies: Investigations into how structural modifications affect biological activities are helping to identify key pharmacophoric elements that could guide the design of more potent derivatives.

Future Research Directions

Several promising research directions can be identified for (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone:

  • Synthesis and Comprehensive Characterization: Full synthesis, isolation, and detailed spectroscopic characterization of the compound would provide a foundation for further research.

  • Biological Activity Profiling: Evaluation of anticancer activity against diverse cancer cell lines, with particular focus on telomerase inhibition and selective cytotoxicity, would establish its therapeutic potential.

  • Mechanistic Studies: Investigation of its cellular and molecular mechanisms of action, particularly effects on endoplasmic reticulum stress pathways and apoptotic signaling, would enhance understanding of its mode of action.

  • Structure Modification Studies: Systematic structural modifications could identify derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

  • Combination Therapy Investigations: Evaluation of potential synergistic effects when combined with established anticancer agents could reveal new therapeutic strategies.

  • Broader Biological Activity Screening: Assessment of antibacterial, antifungal, anti-inflammatory, and other biological activities would provide a comprehensive profile of the compound's potential applications.

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